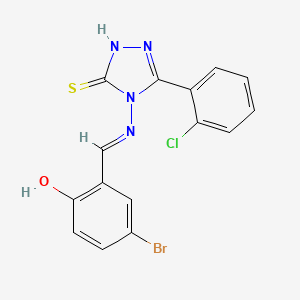![molecular formula C30H21ClN4O4 B12049802 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4-hydroxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-2-naphthamide in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is further acylated with benzoyl chloride to introduce the benzoylamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and suitable nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye or pigment in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(BENZOYLAMINO)PH)-4-((2-CHLOROPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
- N-(3-(BENZOYLAMINO)PH)-4-((2-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
Uniqueness
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C30H21ClN4O4 |
|---|---|
Peso molecular |
537.0 g/mol |
Nombre IUPAC |
N-(3-benzamidophenyl)-4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H21ClN4O4/c31-25-16-21(36)13-14-26(25)34-35-27-17-24(28(37)23-12-5-4-11-22(23)27)30(39)33-20-10-6-9-19(15-20)32-29(38)18-7-2-1-3-8-18/h1-17,36-37H,(H,32,38)(H,33,39) |
Clave InChI |
OXWLZJXVQLBAON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=C(C=C(C=C5)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


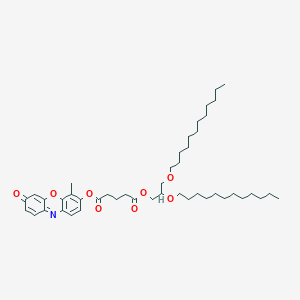


![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
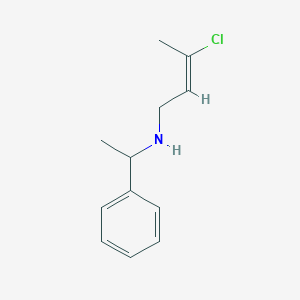
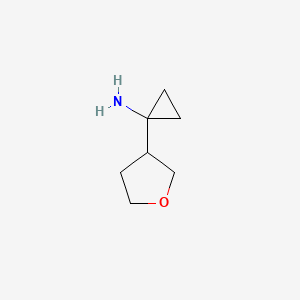

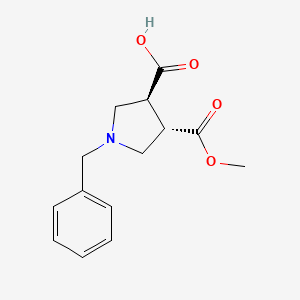
![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
